molecular formula C8H9NO B084802 2,3-Dihydrobenzo[b]furan-7-ylamine CAS No. 13414-56-7

2,3-Dihydrobenzo[b]furan-7-ylamine

Número de catálogo: B084802
Número CAS: 13414-56-7
Peso molecular: 135.16 g/mol
Clave InChI: UHHZGSLXPQGPJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dihydrobenzo[b]furan-7-ylamine is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,3-Dihydrobenzo[b]furan-7-ylamine is a compound that has gained attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various studies and research findings.

Overview of the Compound

This compound (CAS Number: 1414958-92-1) is a member of the benzofuran family, which is known for its wide-ranging pharmacological effects. The structural characteristics of this compound contribute to its reactivity and interaction with biological systems.

1. Anticancer Activity

Numerous studies have reported the anticancer properties of benzofuran derivatives, including this compound. For instance, research indicates that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines. A study highlighted that modifications at specific positions on the benzofuran ring significantly enhance antiproliferative activity. For example, compounds with methoxy groups at positions C–6 and C–3 exhibited increased potency compared to their unsubstituted counterparts .

CompoundStructureActivity
10hStructure2–4 times greater potency than unsubstituted compounds
10gStructureHigher activity with methoxy at C–6

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been documented. In one study, various benzofuran derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was found to enhance antimicrobial potency, indicating structure-activity relationships (SAR) that could guide future drug design .

CompoundTarget OrganismInhibition Zone (mm)
21cS. aureus23
22aE. coli24

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.
  • Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell membranes or inhibits key enzymes involved in bacterial metabolism.
  • Antioxidant Mechanism : The ability to scavenge free radicals helps prevent oxidative stress in cells.

Case Study 1: Anticancer Efficacy

A study conducted by Flynn et al. synthesized several benzofuran derivatives and evaluated their anticancer efficacy against human cancer cell lines. The results indicated that specific substitutions on the benzofuran ring led to enhanced antiproliferative effects, particularly in compounds where methoxy groups were present at strategic positions .

Case Study 2: Antimicrobial Screening

In a systematic investigation of antimicrobial agents based on benzofurans, compounds derived from 2,3-dihydrobenzo[b]furan were tested against multiple pathogens. The findings revealed promising antibacterial and antifungal activities, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 2,3-dihydrobenzo[b]furan-7-ylamine exhibit notable antimicrobial properties. These compounds have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The structural characteristics of benzofuran derivatives make them suitable candidates for the development of new antimicrobial agents, with studies showing promising results in inhibiting microbial growth .

Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest that this compound derivatives can act as inhibitors of angiogenesis—an essential process in tumor growth and metastasis. The mechanism involves the disruption of biochemical pathways critical for cancer cell proliferation .

Organic Synthesis Applications

Building Block for Heterocycles
this compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for diverse functionalization pathways, making it a valuable intermediate in the synthesis of complex heterocyclic compounds. This capability is particularly useful in the pharmaceutical industry for developing novel drug candidates .

Synthesis of Functionalized Derivatives
The compound is utilized in the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans through catalytic processes. For instance, the Cs2CO3-catalyzed domino annulation reaction has been employed to synthesize various derivatives with high yields and selectivity . This method highlights the compound's role in advancing synthetic methodologies.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various derivativesShowed significant inhibition against bacterial strains
Angiogenesis Inhibition StudyAssessed anticancer propertiesIdentified potential inhibitors of angiogenesis with promising efficacy
Synthesis Methodology ResearchDeveloped synthetic routesAchieved high yields in functionalized derivative synthesis

Propiedades

IUPAC Name

2,3-dihydro-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZGSLXPQGPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510307
Record name 2,3-Dihydro-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13414-56-7
Record name 2,3-Dihydro-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

39.4 g of 2,3-dihydro-7-nitrobenzofuran (prepared by the method described in Journal of Heterocyclic Chemistry, vol. 5, No. 1, p. 1 (1968)) in 200 ml of tetrahydrofuran was hydrogenated in a Parr shaker (50 p.s.i.g. hydrogen pressure, Raney nickel catalyst, 3 hours, room temperature). The resulting mixture was filtered and the solvent was evaporated from the filtrate. The residue was recrystallized from ether to give 1, as a colorless solid, m.p.: 70°-72° C.
Quantity
39.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 7-(trifluoroacetylamino)-2,3-dihydrobenzofuran (D2) (1.6 g) in methanol (30 ml) and 10% NaOH (3 ml) was heated to reflux for 24h. The mixture was evaporated under reduced pressure and partitioned between ethyl acetate and water. The organic phase was dried (Na2SO4) and the solvent evaporated under reduced pressure to give the title compound (900 mg, 96%) as a pale orange oil, which crystallised on standing.
Name
7-(trifluoroacetylamino)-2,3-dihydrobenzofuran
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
96%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.